2-(4-BROMO-PHENYL)-OXAZOLE-4-CARBALDEHYDE

Catalog No.
S690124
CAS No.
55327-32-7
M.F
C10H6BrNO2
M. Wt
252.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-BROMO-PHENYL)-OXAZOLE-4-CARBALDEHYDE

CAS Number

55327-32-7

Product Name

2-(4-BROMO-PHENYL)-OXAZOLE-4-CARBALDEHYDE

IUPAC Name

2-(4-bromophenyl)-1,3-oxazole-4-carbaldehyde

Molecular Formula

C10H6BrNO2

Molecular Weight

252.06 g/mol

InChI

InChI=1S/C10H6BrNO2/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H

InChI Key

JDCOUYSTLSKOQX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC(=CO2)C=O)Br

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CO2)C=O)Br
  • Heterocyclic Chemistry: The molecule contains an oxazole ring, a five-membered heterocycle with one nitrogen and one oxygen atom. Oxazoles are a well-studied class of heterocycles found in many natural products and pharmaceuticals []. Research in heterocyclic chemistry often explores the synthesis and functionalization of novel heterocycles to probe their potential biological properties.

  • Medicinal Chemistry: Due to the presence of the oxazole ring and the aldehyde functional group, 2-(4-Bromophenyl)oxazole-4-carbaldehyde could be a candidate for investigation in medicinal chemistry. Many drugs contain heterocycles and aldehydes, and modification of these functionalities can lead to compounds with diverse biological activities [, ].

  • Materials Science: Aromatic aldehydes like 2-(4-Bromophenyl)oxazole-4-carbaldehyde can participate in condensation reactions to form polymers. Research in materials science might explore the use of this molecule as a building block for novel polymeric materials with specific properties [].

2-(4-Bromo-phenyl)-oxazole-4-carbaldehyde is a heterocyclic organic compound characterized by the presence of an oxazole ring, a bromophenyl substituent, and an aldehyde functional group. The molecular formula for this compound is C10_{10}H8_{8}BrN\O, and it has a molecular weight of approximately 240.08 g/mol. The oxazole ring consists of a five-membered aromatic structure containing both nitrogen and oxygen atoms, which contributes to its unique chemical properties and reactivity.

  • Antibacterial activity: Certain oxazoles have been shown to inhibit bacterial growth [].
  • Anticancer properties: Some oxazole derivatives possess antitumor activity [].
Typical of aldehydes and heterocycles, including:

  • Electrophilic Aromatic Substitution: The bromine atom on the phenyl group can facilitate electrophilic substitution reactions, allowing for further functionalization of the aromatic ring .
  • Condensation Reactions: This compound can undergo condensation reactions with amines or other nucleophiles to form imines or related derivatives .
  • Reactions with Nucleophiles: The aldehyde group can react with nucleophiles such as alcohols or amines to form hemiacetals or imines, respectively.

The biological activity of 2-(4-Bromo-phenyl)-oxazole-4-carbaldehyde has been explored in various studies. Compounds containing oxazole rings are known for their diverse pharmacological properties, including:

  • Antimicrobial Activity: Some oxazole derivatives exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .
  • Anticancer Properties: Research indicates that certain oxazole compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Anti-inflammatory Effects: Some studies suggest that oxazole derivatives may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases .

The synthesis of 2-(4-Bromo-phenyl)-oxazole-4-carbaldehyde can be achieved through several methods:

  • Condensation Reaction: A common method involves the reaction of 4-bromoacetophenone with urea or thiourea under acidic or basic conditions to form the oxazole ring followed by oxidation to introduce the aldehyde group .
  • Microwave-Assisted Synthesis: Recent advancements have shown that microwave irradiation can enhance the efficiency of synthesizing oxazole derivatives, reducing reaction times and improving yields .
  • Catalytic Methods: Utilizing catalysts such as copper salts or other metal-based catalysts can facilitate the formation of the oxazole ring from appropriate precursors .

2-(4-Bromo-phenyl)-oxazole-4-carbaldehyde has several applications across different fields:

  • Agrochemicals: It serves as a building block in the synthesis of various agrochemicals, particularly pesticides and herbicides .
  • Pharmaceuticals: This compound is explored for its potential use in drug development due to its biological activities, particularly in creating new antimicrobial and anticancer agents .
  • Material Science: Its unique structure allows for applications in polymer chemistry and materials science, where it can be used to synthesize functionalized polymers .

Interaction studies involving 2-(4-Bromo-phenyl)-oxazole-4-carbaldehyde focus on its reactivity with biological targets and other chemical species:

  • Protein Binding Studies: Investigations into how this compound interacts with various proteins can provide insights into its potential therapeutic effects.
  • Reactivity with Nucleophiles: Studies examining how this compound reacts with different nucleophiles help understand its chemical behavior and potential applications in organic synthesis.

Several compounds share structural similarities with 2-(4-Bromo-phenyl)-oxazole-4-carbaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-(4-Fluoro-phenyl)-oxazole-4-carbaldehydeContains a fluorophenyl groupPotentially different biological activity due to fluorine's electronegativity
2-(3-Methylphenyl)-oxazole-4-carbaldehydeMethyl group on the phenyl ringMay exhibit distinct solubility and reactivity profiles
2-(Phenyl)-oxazole-4-carbaldehydeNo halogen substituent on phenylLacks halogen effects on reactivity but retains similar biological activities

These compounds differ primarily in their substituents on the phenyl ring, which can significantly influence their chemical reactivity and biological properties. The presence of halogens like bromine or fluorine often enhances electrophilic reactivity and alters pharmacological profiles compared to non-halogenated analogs.

XLogP3

2.5

Wikipedia

2-(4-Bromophenyl)-1,3-oxazole-4-carbaldehyde

Dates

Last modified: 08-15-2023

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